

In-Depth Technical Guide: 3-Bromo-4-isopropoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-isopropoxybenzoic acid

Cat. No.: B1341061

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **3-Bromo-4-isopropoxybenzoic acid**. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a building block in the synthesis of more complex molecules with valuable biological or material properties.

Core Quantitative Data

A summary of the key quantitative data for **3-Bromo-4-isopropoxybenzoic acid** is presented below. The molecular weight is calculated from the chemical formula and the standard atomic weights of the constituent elements.

Property	Value
Chemical Formula	<chem>C10H11BrO3</chem>
Molecular Weight	259.10 g/mol
Monoisotopic Mass	257.9946 g/mol
Elemental Composition	
Carbon (C)	46.36%
Hydrogen (H)	4.28%
Bromine (Br)	30.84%
Oxygen (O)	18.52%
Atomic Weights Used	
Carbon (C)	12.011 amu [1] [2]
Hydrogen (H)	1.008 amu [3] [4] [5] [6] [7]
Bromine (Br)	79.904 amu [8] [9] [10] [11]
Oxygen (O)	15.999 amu [12] [13] [14] [15]

Synthesis and Characterization

The synthesis of **3-Bromo-4-isopropoxybenzoic acid** can be achieved through a multi-step process starting from commercially available materials. The general approach involves the bromination of a substituted benzoic acid precursor followed by an etherification reaction.

Experimental Protocols

1. Synthesis of 3-Bromo-4-hydroxybenzoic acid (Intermediate)

This procedure outlines the bromination of 4-hydroxybenzoic acid.

- Materials: 4-hydroxybenzoic acid, Bromine, Acetic Acid, Sodium bisulfite solution.
- Procedure:

- Dissolve 4-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine in acetic acid to the cooled mixture with continuous stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any excess bromine.
- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Bromo-4-hydroxybenzoic acid.

2. Synthesis of **3-Bromo-4-isopropoxybenzoic acid** (Final Product)

This procedure describes the Williamson ether synthesis to introduce the isopropoxy group.

- Materials: 3-Bromo-4-hydroxybenzoic acid, 2-Bromopropane, Potassium Carbonate (K_2CO_3), Dimethylformamide (DMF).
- Procedure:
 - To a solution of 3-Bromo-4-hydroxybenzoic acid in DMF, add anhydrous potassium carbonate.
 - Stir the suspension at room temperature for 30 minutes.
 - Add 2-bromopropane to the reaction mixture.
 - Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

- After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- Acidify the aqueous solution with dilute HCl to precipitate the product.
- Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
- The crude product can be further purified by recrystallization or column chromatography.

3. Characterization Methods

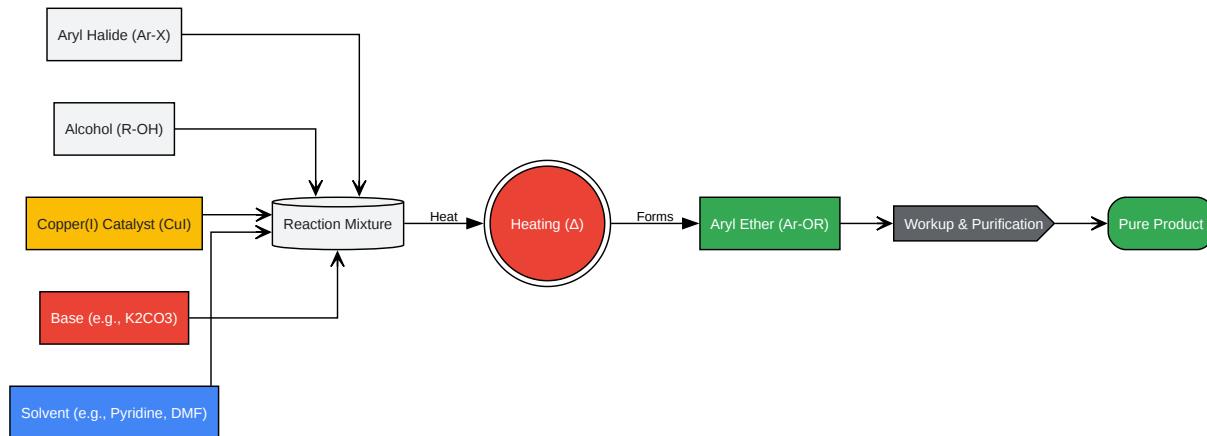
The identity and purity of the synthesized **3-Bromo-4-isopropoxybenzoic acid** should be confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) can be used.[1][10]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks include a broad O-H stretch from the carboxylic acid, C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and C-Br stretch.[6][11][16]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure. The ^1H NMR spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The ^{13}C NMR spectrum will show distinct signals for each carbon atom in the molecule.[6][11][16]
- Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the bromine atom.

Reaction Workflow Visualization

The synthesis of aryl ethers, such as **3-Bromo-4-isopropoxybenzoic acid**, can be achieved through various methods, including the Ullmann condensation. This reaction involves the

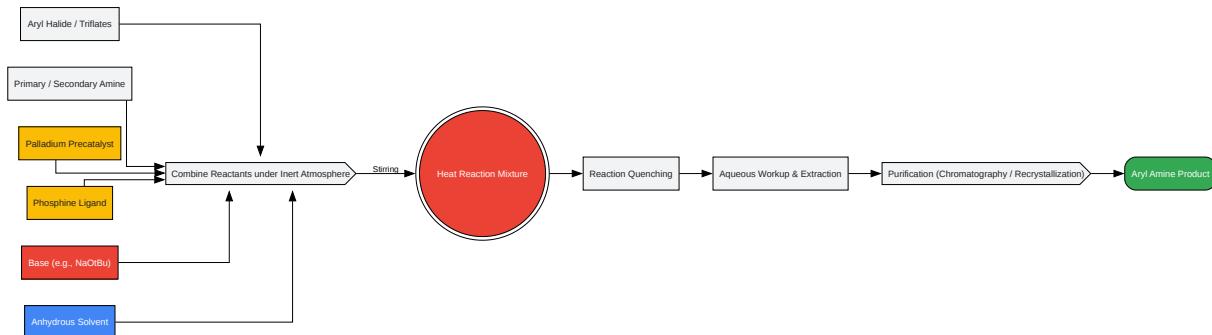
copper-catalyzed coupling of an aryl halide with an alcohol. Below is a generalized workflow for this type of reaction.



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Caption: Generalized workflow for the Ullmann condensation reaction.

The Buchwald-Hartwig amination is another powerful cross-coupling reaction used to form carbon-nitrogen bonds, which is analogous to the carbon-oxygen bond formation in the synthesis of aryl ethers. Below is a diagram illustrating the general workflow of this reaction.



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Caption: Experimental workflow for the Buchwald-Hartwig amination.

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